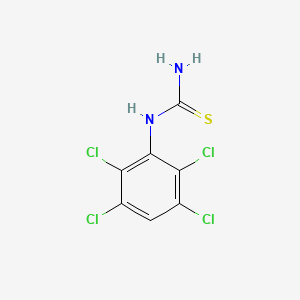
(2,3,5,6-Tetrachlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C_7H_4Cl_4N_2S It is a derivative of thiourea, where the phenyl group is substituted with four chlorine atoms at the 2, 3, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrachlorophenyl)thiourea typically involves the reaction of 2,3,5,6-tetrachloroaniline with thiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and an appropriate solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenylthiourea derivatives
Applications De Recherche Scientifique
(2,3,5,6-Tetrachlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In biological systems, it may disrupt cellular processes by interfering with signal transduction pathways or by inducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
Phenylthiourea: Similar structure but without the chlorine substitutions, leading to different chemical properties and reactivity.
Tetrachlorophenylurea: Similar to (2,3,5,6-Tetrachlorophenyl)thiourea but with an oxygen atom instead of sulfur, resulting in different biological activities
Uniqueness
This compound is unique due to the presence of four chlorine atoms on the phenyl ring, which significantly alters its chemical reactivity and biological activity compared to other thiourea derivatives. This compound’s specific substitution pattern makes it a valuable tool in various research applications, particularly in studying the effects of halogenation on thiourea derivatives .
Propriétés
Formule moléculaire |
C7H4Cl4N2S |
|---|---|
Poids moléculaire |
290.0 g/mol |
Nom IUPAC |
(2,3,5,6-tetrachlorophenyl)thiourea |
InChI |
InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14) |
Clé InChI |
ADNMCQANQLDCQK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


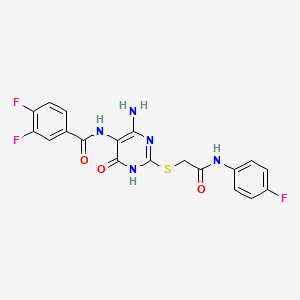
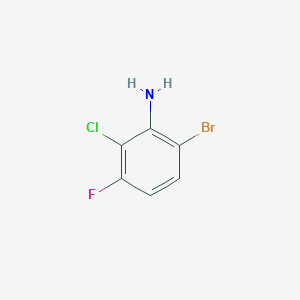

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)
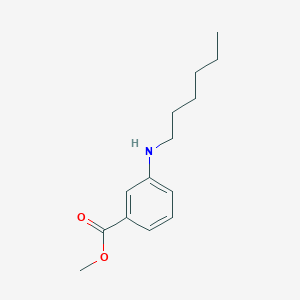


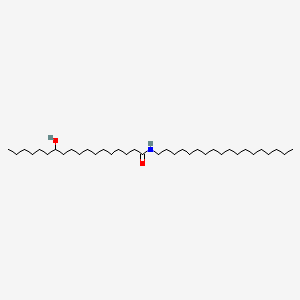
![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)


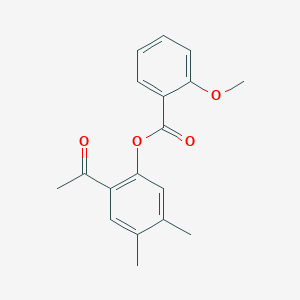
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)

